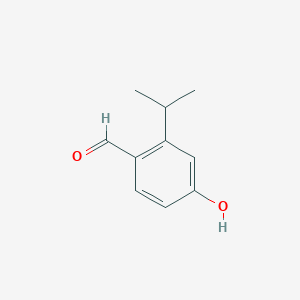

4-Hydroxy-2-isopropylbenzaldehyde

Descripción general

Descripción

4-Hydroxy-2-isopropylbenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzaldehyde, featuring a hydroxyl group and an isopropyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Hydroxy-2-isopropylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of phenol with chloroform in the presence of a base, followed by hydrolysis of the resulting intermediate . Another method includes the Friedel-Crafts alkylation of benzaldehyde with isopropyl chloride, followed by oxidation to introduce the hydroxyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-2-isopropylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acid anhydrides are used for substitution reactions.

Major Products Formed

Oxidation: 4-Hydroxy-2-isopropylbenzoic acid

Reduction: 4-Hydroxy-2-isopropylbenzyl alcohol

Substitution: Various ethers and esters depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Hydroxy-2-isopropylbenzaldehyde serves as an important building block in organic synthesis. Its functional groups enable participation in various reactions, including:

- Aldol Condensation : Useful for forming larger carbon structures.

- Claisen Condensation : Facilitates the formation of β-keto esters.

Pharmaceutical Applications

Research indicates that this compound has potential as a precursor for biologically active molecules:

- Anti-inflammatory Agents : Studies have explored its synthesis into compounds that exhibit anti-inflammatory properties.

- Antiproliferative Agents : It has been investigated for its role in developing compounds that may inhibit cell proliferation, relevant for cancer treatment.

This compound has shown notable biological activities:

- Tyrosinase Inhibition : It acts as a tyrosinase inhibitor, making it relevant in cosmetic formulations aimed at skin lightening by reducing melanin production.

Fragrance and Flavor Industry

Due to its aromatic properties, this compound is utilized in the production of fragrances and flavoring agents.

Ligand Design

The compound's ability to form coordination complexes with metal ions positions it as a candidate for designing metal-organic frameworks (MOFs), which have applications in catalysis and gas storage.

Case Studies

- Tyrosinase Inhibition Study : A study evaluated the effectiveness of various hydroxylated benzaldehydes, including this compound, in inhibiting tyrosinase activity. Results indicated significant inhibition compared to other compounds, highlighting its potential use in skin-lightening products.

- Synthesis of Anti-inflammatory Compounds : Research focused on synthesizing derivatives from this compound that exhibited anti-inflammatory properties in vitro, suggesting further exploration for therapeutic applications.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-2-isopropylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Isopropylbenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

4-Hydroxybenzaldehyde: Lacks the isopropyl group, which affects its solubility and reactivity.

2-Hydroxy-4-isopropylbenzaldehyde: An isomer with different positioning of the hydroxyl and isopropyl groups, leading to different chemical properties.

Uniqueness

4-Hydroxy-2-isopropylbenzaldehyde is unique due to the presence of both hydroxyl and isopropyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .

Actividad Biológica

4-Hydroxy-2-isopropylbenzaldehyde (also known as 2-hydroxy-4-isopropylbenzaldehyde) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a benzene ring, contributing to its reactivity and biological activity. The molecular formula is , and its structure allows for various interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with enzymes and receptors. The hydroxyl and aldehyde groups enable these interactions, modulating the activity of several molecular targets, including enzymes involved in metabolic processes.

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It can scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies show that it inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections.

3. Tyrosinase Inhibition

This compound acts as a tyrosinase inhibitor, which is significant for skin whitening applications and managing hyperpigmentation. It has been shown to partially inhibit the oxidation of L-DOPA catalyzed by mushroom tyrosinase with an IC50 value of approximately 2.3 µM, indicating potent inhibitory effects on melanin synthesis .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | IC50 Value |

|---|---|---|

| Antioxidant | Scavenges free radicals | Not specified |

| Antimicrobial | Inhibits growth of E. coli and S. aureus | Not specified |

| Tyrosinase Inhibition | Inhibits melanin synthesis | 2.3 µM |

| Acetylcholinesterase Inhibition | Inhibits enzyme activity | Not specified |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, showcasing its potential as a natural antimicrobial agent in food preservation and clinical applications.

Case Study 2: Tyrosinase Inhibition

In another study focused on skin whitening agents, this compound was synthesized and tested for its tyrosinase inhibitory activity. The compound exhibited competitive inhibition, which was confirmed through kinetic studies, making it a candidate for further development in cosmetic formulations aimed at reducing hyperpigmentation .

Propiedades

IUPAC Name |

4-hydroxy-2-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAUHSFUZOOBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626569 | |

| Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181035-58-5 | |

| Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.